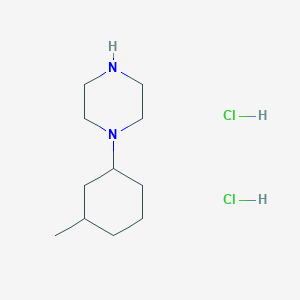

amine CAS No. 1541869-82-2](/img/structure/B1450420.png)

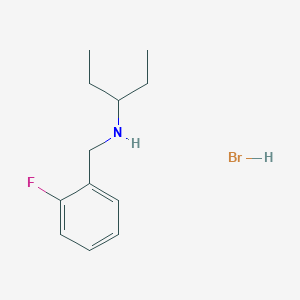

[(3-Fluoro-5-methylphenyl)methyl](propan-2-yl)amine

Overview

Description

The compound is a derivative of boronic acid, specifically (3-fluoro-5-methylphenyl)boronic acid . Boronic acids are known to be important in organic chemistry and drug research .

Synthesis Analysis

While specific synthesis methods for “(3-Fluoro-5-methylphenyl)methylamine” were not found, boronic acid derivatives are generally obtained through substitution reactions .

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by techniques such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .

Chemical Reactions Analysis

Boronic acid compounds are often used in organic synthesis of drugs, including Suzuki–Miyaura coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as (3-fluoro-5-methylphenyl)boronic acid, include a solid form and a molecular weight of 153.95 .

Scientific Research Applications

PET Radioligands for MAO-B Activity

A study focused on synthesizing fluorine-18 labeled derivatives of propargyl amine, including compounds like (S)-1-fluoro-N,4-dimethyl-N-(prop-2-ynyl)pent-4-en-2-amine, for potential use as PET radioligands to visualize monoamine oxidase B (MAO-B) activity. This research demonstrated the use of these compounds in visualizing brain activity and their effectiveness as selective MAO-B inhibitors in vitro and in vivo using PET in monkeys (Nag et al., 2013).

Fluorogenic Reagent for Amine Analysis

2-Methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate was developed as a fluorogenic reagent for analyzing primary amines and aminated carbohydrates. This compound demonstrated success in labeling and analyzing peptides and oligosaccharides through techniques like HPLC and MALDI/MS, showcasing its utility in biochemical analysis (Chen & Novotny, 1997).

Antitumor Activity of Indazole Carboxamide

The synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide and its antitumor activity were explored. This compound was synthesized from 4-fluoro-2-isocyanato-1-methylbenzene and evaluated for its potential in inhibiting the proliferation of cancer cell lines (Hao et al., 2017).

X-Ray Structures and Computational Studies

An analysis of various cathinones, including compounds like 2-(Ethylamino)-1-(4-methylphenyl)propan-1-one, provided insight into their molecular structures. The study combined X-ray diffraction data with computational methods, highlighting the application of these compounds in structural chemistry and drug design (Nycz et al., 2011).

Enantiopure Chiral Resolution Reagent

(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane was introduced as a novel, enantiopure chiral resolution reagent. Its application in reacting with various α-chiral primary and secondary amines for analytical purposes was demonstrated, proving its utility in chiral analysis and separation (Rodríguez-Escrich et al., 2005).

Electron Transport Layer in Solar Cells

A novel conjugated polyelectrolyte, poly{3-[2-[4,8-bis(2-ethyl-hexyloxy)-6-methyl-1,5-dithia-s-indacen-2-yl]-9-(3-dimethylamino-propyl)-7-methyl-9H-fluoren-9-yl]-propyl}-dimethyl-amine (PBN), was synthesized and employed as an electron-transporting layer in highly efficient polymer solar cells (Kim et al., 2014).

Antimicrobial Activity of Schiff's Bases

The study focused on synthesizing Schiff's bases, azetidinones, and thiazolidinones with compounds like 3-Chloro-4-[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyrazol-4-yl]-1-(substituted) azetidin-2-one. These compounds exhibited excellent to good antibacterial activity, highlighting their potential use in antimicrobial treatments (Mistry et al., 2016).

Amino Acid Prodrugs of Antitumor Benzothiazoles

Research on novel 2-(4-aminophenyl)benzothiazoles, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, demonstrated their selective, potent antitumor properties. The study explored their mechanism of action and potential as clinical agents, specifically focusing on amino acid conjugation to improve their pharmacological properties (Bradshaw et al., 2002).

Properties

IUPAC Name |

N-[(3-fluoro-5-methylphenyl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN/c1-8(2)13-7-10-4-9(3)5-11(12)6-10/h4-6,8,13H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZVEOGZCYPIQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)CNC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid dihydrochloride](/img/structure/B1450338.png)

![6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate](/img/structure/B1450339.png)

![(7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1450341.png)

![1,4,5,6,7,8-Hexahydro-4,7-epiminocyclohepta[c]pyrazole hydrochloride](/img/structure/B1450342.png)

![[3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate](/img/structure/B1450343.png)

![[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]amine hydrochloride](/img/structure/B1450348.png)

![(4AS,7aR)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B1450350.png)

![1-[5-(4-Chlorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1450353.png)